![molecular formula C21H30N4O2 B5602499 5-butyl-4-ethyl-2-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5602499.png)

5-butyl-4-ethyl-2-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

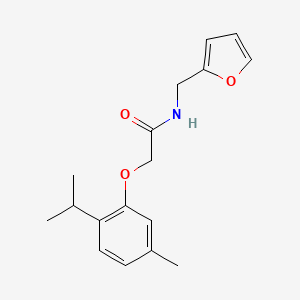

The synthesis of compounds related to "5-butyl-4-ethyl-2-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one" involves multiple steps, including the annulation of 2-aryloxyacetohydrazides with 3-aryl-1-t-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ones in the presence of acetic acid. These compounds are obtained by the Knoevenagel reactions of 1-t-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with aromatic aldehydes, showcasing the importance of precise reaction conditions and catalysts for successful synthesis (Mao, Song, & Shi, 2013).

Molecular Structure Analysis

The molecular structure of compounds closely related to the chemical is determined using various spectroscopic methods, including IR, 1H-NMR, ESI-MS, and elemental analyses. These methods provide comprehensive details on the molecular geometry, bond lengths, and angles, essential for understanding the compound's chemical behavior (Marjani, 2013).

Chemical Reactions and Properties

The chemical reactions and properties of "this compound" and similar compounds can vary widely, depending on the specific substituents and functional groups present. For instance, the introduction of different substituents can significantly alter the compound's reactivity, enabling it to undergo various chemical transformations, such as cyclization reactions, which are crucial for creating pharmacologically active molecules (Matsui et al., 1986).

Wissenschaftliche Forschungsanwendungen

Molecular Stabilities and Anticancer Properties

Research has delved into the tautomeric properties, conformations, and anticancer mechanisms of benzimidazole derivatives bearing 1,2,4-triazole, revealing insights into their molecular stabilities and potential anticancer activities. These compounds exhibit significant interactions within the binding pockets of target proteins, contributing to their activity against cancer cells (Karayel, 2021).

Antimicrobial Activities

Another area of interest is the synthesis and evaluation of novel 1,2,4-triazole derivatives for their antimicrobial properties. These compounds have been tested against various microorganisms, demonstrating good to moderate antimicrobial activities. This research highlights the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2010).

Synthesis and Chemical Modifications

The synthesis of related compounds, such as ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates, has been explored, showcasing the versatility of these molecules for further chemical modifications, which could be applicable to the synthesis and modification of the compound (Matsui et al., 1986).

Enzymatic Activity Enhancement

Certain derivatives have been studied for their ability to enhance enzymatic reactions, indicating the potential utility of triazole compounds in biocatalysis or as enzyme modulators. This aspect of research could provide insights into how the compound might be applied in biotechnological or pharmaceutical contexts (Abd & Awas, 2008).

Eigenschaften

IUPAC Name |

5-butyl-4-ethyl-2-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O2/c1-3-5-11-19-22-25(21(27)24(19)4-2)16-20(26)23-14-12-18(13-15-23)17-9-7-6-8-10-17/h6-10,18H,3-5,11-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAVSMDNQBKMTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=O)N1CC)CC(=O)N2CCC(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-piperazinone](/img/structure/B5602416.png)

![2-nitro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5602431.png)

![N-(2-{5-[(cyclohexylcarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5602444.png)

![4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5602449.png)

![3-methyl-8-[3-methyl-2-(2-methylphenoxy)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602471.png)

![3-{[4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5602477.png)

![6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5602484.png)

acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5602486.png)

![2-(1-naphthyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanesulfonamide hydrochloride](/img/structure/B5602491.png)

![methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5602531.png)